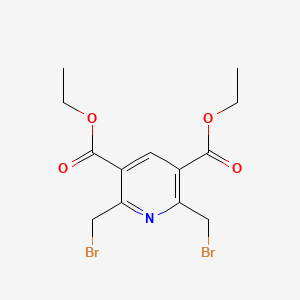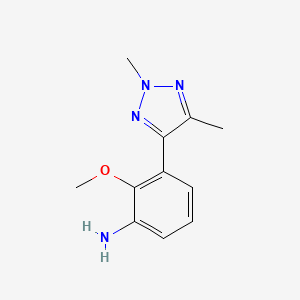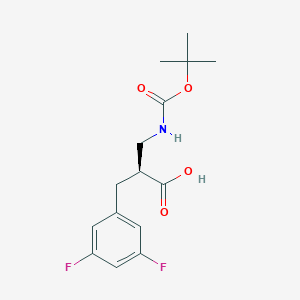
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromomethyl groups at the 2 and 6 positions of the pyridine ring, and two ester groups at the 3 and 5 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate typically involves the bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as methanol. The reaction conditions include maintaining the temperature between 25 to 40°C and monitoring the reaction progress using nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of diols from ester groups.
Aplicaciones Científicas De Investigación
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Materials Science: Employed in the preparation of polymers and materials with specific electronic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the ester groups, making it less versatile for certain applications.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the bromomethyl groups, limiting its reactivity in nucleophilic substitution reactions.
2,6-Di(bromomethyl)pyridine: Similar structure but without the ester groups, affecting its solubility and reactivity.
Uniqueness
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Propiedades
Número CAS |
185540-29-8 |
|---|---|
Fórmula molecular |
C13H15Br2NO4 |
Peso molecular |
409.07 g/mol |
Nombre IUPAC |
diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3 |
Clave InChI |
KQZZFXVVMYSXCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)




![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)

![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)





